molecular formula C7H11NO6S B1208771 S-Cysteinosuccinic acid CAS No. 34317-60-7

S-Cysteinosuccinic acid

Cat. No. B1208771
CAS RN: 34317-60-7
M. Wt: 237.23 g/mol
InChI Key: XPKKFTKCRVIDAG-UHFFFAOYSA-N
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Description

S-Cysteinosuccinic acid is intended for pharmaceutical applications and belongs to the class of organic compounds known as cysteine and derivatives . It has a molecular formula of C7H11NO6S and a molecular weight of 237.23 g/mol .


Physical And Chemical Properties Analysis

S-Cysteinosuccinic acid has a molecular weight of 237.23 g/mol . Its solubility and stability are referred to in the Certificate of Analysis (COA) .

Scientific Research Applications

Redox Proteomics

Cysteine, due to the reactivity of its thiolate group, is involved in various redox forms within the cell. Studies in redox proteomics, particularly those utilizing differential alkylation-based methods, have greatly advanced our understanding of cysteine functionalities in health and disease. These methodologies are instrumental in analyzing cysteine's role in redox signaling through S-nitrosylation and S-sulfenylation, which are key mediators of intracellular redox processes (Wojdyla & Rogowska-Wrzesińska, 2015).

Role in Human Health and Nutrition

The amino acid l-Cysteine, closely related to S-Cysteinosuccinic acid, is vital for human health. Its use in diet, supplements, or drugs is significant for improving health or treating diseases. The research has shown a substantial increase in publications about l-Cysteine's usage, indicating its growing importance in nutraceutical industries and personalized medicine. However, the effectiveness and role of l-Cysteine supplements/drugs remain a topic of active research and debate (Clemente Plaza, García-Galbis & Martínez-Espinosa, 2018).

Clinical and Nutritional Benefits

Dietary cysteine and its derivatives are increasingly recognized for their potential in enhancing antioxidant status and improving outcomes in certain diseases. Research suggests that cysteine-enriched supplements could be beneficial in conditions involving chronic inflammation. These supplements might aid in boosting antioxidant status by influencing sulfur amino acid metabolism, particularly in stressed and inflammatory states (McPherson & Hardy, 2011).

Functional Cysteines in Proteomes

In the context of proteomics, cysteine's intrinsic nucleophilicity is of great interest. Research indicates that hyper-reactivity among cysteine residues is rare but specifies a range of activities including catalytic functions and sites of oxidative modification. This understanding is pivotal for identifying functional cysteines in uncharacterized proteins and for the development of computational models predicting cysteine functionality (Weerapana et al., 2010).

Bioluminescence Imaging

Cysteine, including its derivatives like S-Cysteinosuccinic acid, plays a crucial role in numerous biological functions. The development of a bioluminescence probe for detecting cysteine in vivo is a significant advancement. This method enables noninvasive imaging and understanding of cysteine's complex roles in physiological and pathological processes (Hu et al., 2020).

Cysteine Metabolism and Implications

Cysteine metabolism involves its conversion to glutathione, hydrogen sulfide, and taurine, crucial for cellular homeostasis. Understanding these metabolic pathways, particularly in relation to health and disease, is vital. The role of L-cysteine in glutathione synthesis has been extensively researched, highlighting its significance in various pathological conditions (Yin et al., 2016).

Future Directions

While specific future directions for S-Cysteinosuccinic acid are not mentioned in the search results, it’s worth noting that research into related compounds, such as cystine, is ongoing. For example, the cystine/glutamate exchange system, system x−c, is being studied for its role in providing a reducing microenvironment required for proper cell signaling and communication .

properties

IUPAC Name

2-(2-amino-2-carboxyethyl)sulfanylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO6S/c8-3(6(11)12)2-15-4(7(13)14)1-5(9)10/h3-4H,1-2,8H2,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKKFTKCRVIDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)SCC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955869
Record name 2-[(2-Amino-2-carboxyethyl)sulfanyl]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name S-Cysteinosuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029418
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

S-Cysteinosuccinic acid

CAS RN

34317-60-7
Record name 2-[(2-Amino-2-carboxyethyl)thio]butanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34317-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(1,2-Dicarboxyethyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034317607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Amino-2-carboxyethyl)sulfanyl]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Cysteinosuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029418
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

132 - 134 °C
Record name S-Cysteinosuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029418
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
EJ Morgan, E Friedmann - Biochemical Journal, 1938 - ncbi.nlm.nih.gov
WE have reported previously [Morgan & Friedmann, 1938, 1] that thiol compounds react with maleic acid giving stable condensation products of the general formula HOOC. CH2. CH (…
Number of citations: 7 www.ncbi.nlm.nih.gov
L Pine, CL Peacock - Journal of the American Chemical Society, 1955 - ACS Publications
… these workers and was identified as S-cysteinosuccinic acid. … be the acetic acid salt of S-cysteinosuccinic acid. Anal. Caled, … agar media,6 the addition of the S-cysteinosuccinic acid salt …
Number of citations: 12 pubs.acs.org
H Chen, B Yuan, H Miao, Y Tan, X Bai, YY Zhao… - Analytical …, 2015 - pubs.rsc.org
Rhubarb has been widely used for the treatment of hyperlipidemia and blood stasis. We conducted an ultra performance liquid chromatography-quadrupole time-of-flight high-definition …
Number of citations: 26 pubs.rsc.org
RF Colman, R Chu - Journal of Biological Chemistry, 1970 - Elsevier
… , as indicated by a partial hydrolysis to S-cysteinosuccinic acid in 24 hours, and a conversion … value characteristic of S-cysteinosuccinic acid. Alternatively, the radioactive NEM-enzyme …
Number of citations: 34 www.sciencedirect.com
R Fakhlaei, J Selamat, AFA Razis, R Sukor, S Ahmad… - Molecules, 2021 - mdpi.com
… The identified metabolites were: (1) S-Cysteinosuccinic acid from pure H. itama group, (2) 2,3-… S-Cysteinosuccinic acid was detected in the pure H. itama honey-treated group (Table 6). …
Number of citations: 4 www.mdpi.com
JD Roberts, DA Semenow - Journal of the American Chemical …, 1955 - ACS Publications
… product of maleicacid and cysteine was isolated by these workers and was identified as S-cysteinosuccinic acid. … A simplified procedure for the isolation of S-cysteinosuccinic acid as …
Number of citations: 4 pubs.acs.org
DC O'Donnell, HA Mariani… - Journal of the American …, 1955 - ACS Publications
… The compound is assumed to be the acetic acid salt of S-cysteinosuccinic acid. Anal. Caled, … agar media,6 the addition of the S-cysteinosuccinic acid salt instead of fumaric acid has no …
Number of citations: 2 pubs.acs.org
LN Pino, WS Zehrung III - Journal of the American Chemical …, 1955 - ACS Publications
… The compound is assumed to be the acetic acid salt of S-cysteinosuccinic acid. Anal. Caled, … agar media,6 the addition of the S-cysteinosuccinic acid salt instead of fumaric acid has no …
Number of citations: 63 pubs.acs.org
JP RIEHM - 1961 - search.proquest.com
… proved useful in thepreliminary investigations of the compound S-cysteinosuccinic acid. … The method for determining the amount of S-cysteinosuccinic acid was identical to that followed …
Number of citations: 0 search.proquest.com
Y Hao, H Fang, X Yan, W Shen, J Liu, P Han… - International Journal of …, 2023 - mdpi.com
… Interestingly, busulfan also decreased some metabolites that were increased by AOS 10 mg/kg, such as melanostatin, S-cysteinosuccinic acid, and L-tyrosine, which regulate the …
Number of citations: 3 www.mdpi.com

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